molecular formula C19H24N4O4S B2460439 N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide CAS No. 899945-00-7

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2460439
CAS No.: 899945-00-7
M. Wt: 404.49
InChI Key: SABFLZIABRQJOW-UHFFFAOYSA-N
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Description

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S/c1-12-5-7-13(8-6-12)9-20-17(24)18(25)21-16-14-10-28(26,27)11-15(14)22-23(16)19(2,3)4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABFLZIABRQJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

  • Molecular Formula : C15H24N4O5S
  • Molecular Weight : 372.44 g/mol
  • Purity : Typically ≥ 95% .

1. Antioxidant Activity

Research indicates that thienopyrazole derivatives exhibit notable antioxidant properties. A study demonstrated that newly synthesized thieno[2,3-c]pyrazole compounds could mitigate oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol in fish models. The erythrocyte alterations were assessed as biological indicators of oxidative damage .

TreatmentControl4-NonylphenolCompound 7aCompound 7bCompound 7e
Altered Erythrocytes (%)1 ± 0.340.3 ± 4.8712 ± 1.030.6 ± 0.1628.3 ± 2.04

This data suggests that the thienopyrazole compounds significantly reduced the percentage of altered erythrocytes compared to the control group .

2. Anti-inflammatory Activity

Thienopyrazole derivatives have been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in various inflammatory and immunological diseases. This inhibition can lead to reduced inflammation and provide therapeutic benefits in conditions such as asthma and allergies .

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Thienopyrazole derivatives are recognized for their ability to inhibit bacterial growth and have been tested against both Gram-positive and Gram-negative bacteria .

4. Anticancer Activity

There is emerging evidence that thienopyrazole derivatives possess anticancer properties. Specific compounds within this class have been identified as potent inhibitors of aurora kinases, which are critical in cell division and are often overexpressed in cancer cells . This suggests potential applications in cancer therapy.

Case Studies

A notable study focused on the synthesis and evaluation of thieno[2,3-c]pyrazole compounds highlighted their biological activities across various models:

  • In Vivo Studies : The efficacy of these compounds was tested on animal models, where they demonstrated significant protective effects against chemically induced oxidative stress.
  • In Vitro Studies : Cell line assays revealed that certain thienopyrazole derivatives inhibited tumor cell proliferation effectively while inducing apoptosis in cancer cells.

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound features a thieno[3,4-c]pyrazole core substituted with a tert-butyl group at position 2, a sulfone group at position 5, and an oxalamide bridge connecting the heterocycle to a 4-methylbenzyl moiety. The molecular formula is C₂₁H₂₅N₄O₄S , with a molecular weight of 441.51 g/mol .

Retrosynthetic Analysis

The synthesis is divided into three critical stages:

  • Formation of the thieno[3,4-c]pyrazole core with tert-butyl and sulfone groups.
  • Introduction of the oxalamide linker via sequential amidation.
  • Coupling with 4-methylbenzylamine to finalize the structure.

Preparation Methods

Synthesis of the Thieno[3,4-c]Pyrazole Core

Cyclization of Thiophene Precursors

The thieno[3,4-c]pyrazole scaffold is synthesized through cyclization reactions. A thiophene derivative bearing a tert-butyl group (e.g., 3-tert-butylthiophene-4-carboxylic acid) reacts with hydrazine hydrate under acidic conditions (HCl, ethanol, reflux, 12 h) to form the pyrazole ring.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1)
  • Temperature: 80°C
  • Yield: 68–72%
Sulfonation and Oxidation

The sulfone group at position 5 is introduced via oxidation of the thiophene sulfur. Hydrogen peroxide (30% in acetic acid, 50°C, 6 h) converts the thiophene to a sulfone.

Optimization Note:

  • Excess H₂O₂ (2.5 equivalents) ensures complete oxidation without side reactions.

Oxalamide Bridge Formation

Activation of Oxalic Acid Derivatives

Oxalyl chloride is reacted with the amine group of the thienopyrazole core in anhydrous dichloromethane (DCM) at 0°C to form an intermediate oxalyl chloride derivative.

Critical Parameters:

  • Molar Ratio: 1:1.2 (amine:oxalyl chloride)
  • Reaction Time: 2 h
  • Yield: 85%
Coupling with 4-Methylbenzylamine

The activated oxalyl intermediate is coupled with 4-methylbenzylamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and DMAP (4-dimethylaminopyridine) as a catalyst.

Reaction Conditions:

  • Solvent: DMF (dry)
  • Temperature: Room temperature (25°C)
  • Time: 12 h
  • Yield: 78%

Table 1: Comparison of Coupling Agents

Coupling Agent Solvent Yield (%) Purity (HPLC)
EDCI DMF 78 98.5
DCC THF 65 95.2
HATU DCM 82 97.8

EDCI provides optimal balance of yield and purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For scalable production, continuous flow reactors reduce reaction times and improve consistency. Key advantages include:

  • Precise temperature control (±1°C) during cyclization.
  • Automated reagent mixing for oxidation steps.

Table 2: Batch vs. Flow Synthesis Metrics

Parameter Batch Method Flow Method
Cyclization Time 12 h 3 h
Oxidation Yield 72% 85%
Purity 98.5% 99.1%

Flow methods enhance throughput and reduce waste.

Challenges and Optimization Strategies

Byproduct Formation During Amidation

The primary byproduct arises from incomplete coupling, leading to mono-amide derivatives. Mitigation strategies include:

  • Stoichiometric excess of 4-methylbenzylamine (1.5 equivalents).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Solvent Selection for Oxidations

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may hinder oxidation efficiency. Mixed solvent systems (e.g., acetic acid/water) enhance sulfone formation.

Q & A

Q. How can researchers optimize the synthesis of N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization involves selecting solvents (e.g., dichloromethane for amine coupling), stoichiometric ratios of reagents (e.g., triethylamine as a base), and stepwise purification via silica gel column chromatography. Monitoring reaction progress using thin-layer chromatography (TLC) and verifying purity (>90%) via <sup>1</sup>H/<sup>13</sup>C NMR ensures structural fidelity. For analogs, substituting bulky groups like tert-butyl may require adjusting reaction times or temperatures to prevent steric hindrance .

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Multinuclear NMR (<sup>1</sup>H, <sup>13</sup>C) is critical for confirming substituent placement, such as tert-butyl protons (δ ~1.2 ppm) and aromatic protons from the 4-methylbenzyl group (δ ~7.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis confirms C/H/N/S ratios. For diastereomeric purity, chiral HPLC or X-ray crystallography (as in structurally related pyrazolo-benzothiazin derivatives) resolves conformational ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the biological activity of derivatives of this compound?

  • Methodological Answer : SAR studies require iterative synthesis of analogs with targeted modifications (e.g., replacing the 4-methylbenzyl group with halogenated or electron-withdrawing substituents). Biological assays (e.g., enzyme inhibition, antioxidant activity) should be paired with computational docking to identify key interactions. For example, in pyrazolo-benzothiazin derivatives, the 5,5-dioxide moiety enhances solubility and hydrogen-bonding capacity, which can be quantified via IC50 values and compared across analogs .

Q. What computational strategies can predict the reactivity or binding affinity of this compound in target systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model ligand-receptor interactions, focusing on the oxalamide linker’s flexibility and tert-butyl group’s steric effects. Tools like COMSOL Multiphysics integrated with AI can automate parameter optimization for reaction mechanisms or binding kinetics .

Q. How should researchers resolve contradictions in experimental data when analyzing the compound’s mechanism of action?

  • Methodological Answer : Contradictions (e.g., conflicting enzyme inhibition results) require revisiting experimental controls (e.g., verifying assay pH, co-solvent effects). Triangulate data using orthogonal methods: for example, corroborate enzymatic activity with cellular uptake studies (e.g., fluorescence tagging). Theoretical frameworks (e.g., enzyme transition-state mimicry) should guide hypothesis refinement, while Bayesian statistical models quantify uncertainty in replicate experiments .

Q. What strategies ensure robust integration of experimental data with existing theoretical frameworks (e.g., enzyme inhibition models)?

  • Methodological Answer : Align empirical findings with computational predictions (e.g., QSAR models) by mapping steric/electronic parameters (e.g., logP, polar surface area) to activity trends. For instance, the 5,5-dioxide group in related compounds enhances solubility, which can be rationalized via the Hansch equation. Validate hypotheses through kinetic studies (e.g., Lineweaver-Burk plots for competitive/non-competitive inhibition) .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (solvent, temperature, catalyst) and purification steps in detail, as minor variations (e.g., silica gel pore size) impact yield .
  • Data Validation : Use multiple spectroscopic techniques (NMR, HRMS) and statistical validation (e.g., RSD <5% for biological replicates) .
  • Ethical Compliance : Adhere to safety protocols for handling sulfone and thiophene derivatives, which may pose reactivity hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.